

Application Note: Isolation and Characterization of Methyl N-methylantranilate from Mandarin Essential Oil

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Compound of Interest

Compound Name: Methyl N-methylantranilate

Cat. No.: B146674

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Introduction

Methyl N-methylantranilate is a key aromatic compound found in mandarin (*Citrus reticulata*) essential oil, contributing significantly to its characteristic sweet, fruity, and floral aroma.[1][2] Beyond its use in the flavor and fragrance industries, this compound has garnered interest for its potential biological activities, including antinociceptive and anti-inflammatory properties.[3][4] This application note provides a detailed protocol for the isolation of **Methyl N-methylantranilate** from mandarin essential oil, along with methods for its characterization and quantification. The protocols are intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Chemical Profile of Mandarin Essential Oil

The chemical composition of mandarin essential oil can vary significantly based on the part of the plant used (peel or leaf), geographical origin, ripeness, and extraction method.[5][6][7] While D-limonene is often the most abundant compound in peel oil, leaf oil (petitgrain mandarin oil) can contain remarkably high concentrations of **Methyl N-methylantranilate**. [8][9][10]

Table 1: Composition of Mandarin Essential Oils from Different Sources

Compound	Concentration in Peel Oil (%)	Concentration in Leaf Oil (Petitgrain) (%)
Methyl N-methylantranilate	0.37 - >1.0[5][11][12]	up to 89.93[8][13]
D-Limonene	41.8 - 95.70[5][10]	Present in lower amounts
γ -Terpinene	15.7 - 20.2[5][9]	6.25[8][13]
Linalool	0.09 - 4.7[5][12]	Present
α -Pinene	0.20 - 1.75[9][10][12]	Present
β -Pinene	1.41[12]	Present
Sabinene	0.22 - 2.49[9][10][12]	Present

Experimental Protocols

Extraction of Essential Oil from Mandarin Leaves

This protocol describes the extraction of essential oil rich in **Methyl N-methylantranilate** from mandarin leaves via hydrodistillation.

Materials and Equipment:

- Fresh mandarin leaves (*Citrus reticulata*)
- Clevenger-type apparatus
- Heating mantle
- Round-bottom flask (2 L)
- Distilled water
- Anhydrous sodium sulfate
- Glass vials for storage

Procedure:

- Preparation of Plant Material: Wash fresh mandarin leaves thoroughly with water to remove any debris. Coarsely chop the leaves to increase the surface area for extraction.
- Hydrodistillation: Place approximately 500 g of the chopped leaves into a 2 L round-bottom flask. Add 1.5 L of distilled water.
- Apparatus Setup: Assemble the Clevenger-type apparatus for hydrodistillation. Connect the flask to the heating mantle.
- Distillation: Heat the flask to boiling. The steam and volatile oils will rise, condense, and be collected in the Clevenger trap. Continue the distillation for 3-4 hours.
- Oil Collection: After distillation, allow the apparatus to cool. Carefully collect the separated essential oil layer from the Clevenger trap.
- Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed, dark glass vial at 4°C.

Isolation of Methyl N-methylantranilate by Column Chromatography

This protocol outlines the separation of **Methyl N-methylantranilate** from the extracted essential oil using column chromatography.^[4]

Materials and Equipment:

- Mandarin leaf essential oil
- Silica gel (60-120 mesh) for column chromatography
- Glass chromatography column
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Test tubes or fraction collector

- Rotary evaporator
- Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

- Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica gel to settle, ensuring no air bubbles are trapped.
- Sample Loading: Dissolve a known amount of the essential oil (e.g., 2 g) in a minimal volume of hexane. Carefully load the sample onto the top of the silica gel bed.
- Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
- Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) in test tubes.
- Monitoring by TLC: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 9:1). Visualize the spots under UV light. **Methyl N-methylantranilate** should appear as a distinct spot.
- Pooling and Evaporation: Combine the fractions containing pure **Methyl N-methylantranilate**, as identified by TLC.
- Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the isolated compound.

Characterization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds in essential oils.^{[8][13][14]}

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890A or equivalent, coupled to a Mass Selective Detector (MSD).
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 min.
 - Ramp: 3°C/min to 240°C.
 - Hold at 240°C for 5 min.
- Injector Temperature: 250°C.
- MSD Transfer Line Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.

Procedure:

- Sample Preparation: Dilute the isolated compound and the original essential oil in hexane (e.g., 1:100 v/v).
- Injection: Inject 1 μ L of the diluted sample into the GC-MS system.
- Data Acquisition: Acquire the chromatogram and mass spectra.
- Identification: Identify **Methyl N-methylantranilate** by comparing its retention time and mass spectrum with a reference standard and the NIST library.
- Quantification: Determine the relative percentage of **Methyl N-methylantranilate** in the essential oil by peak area normalization. For absolute quantification, a calibration curve with a certified reference standard is required.

Data Presentation

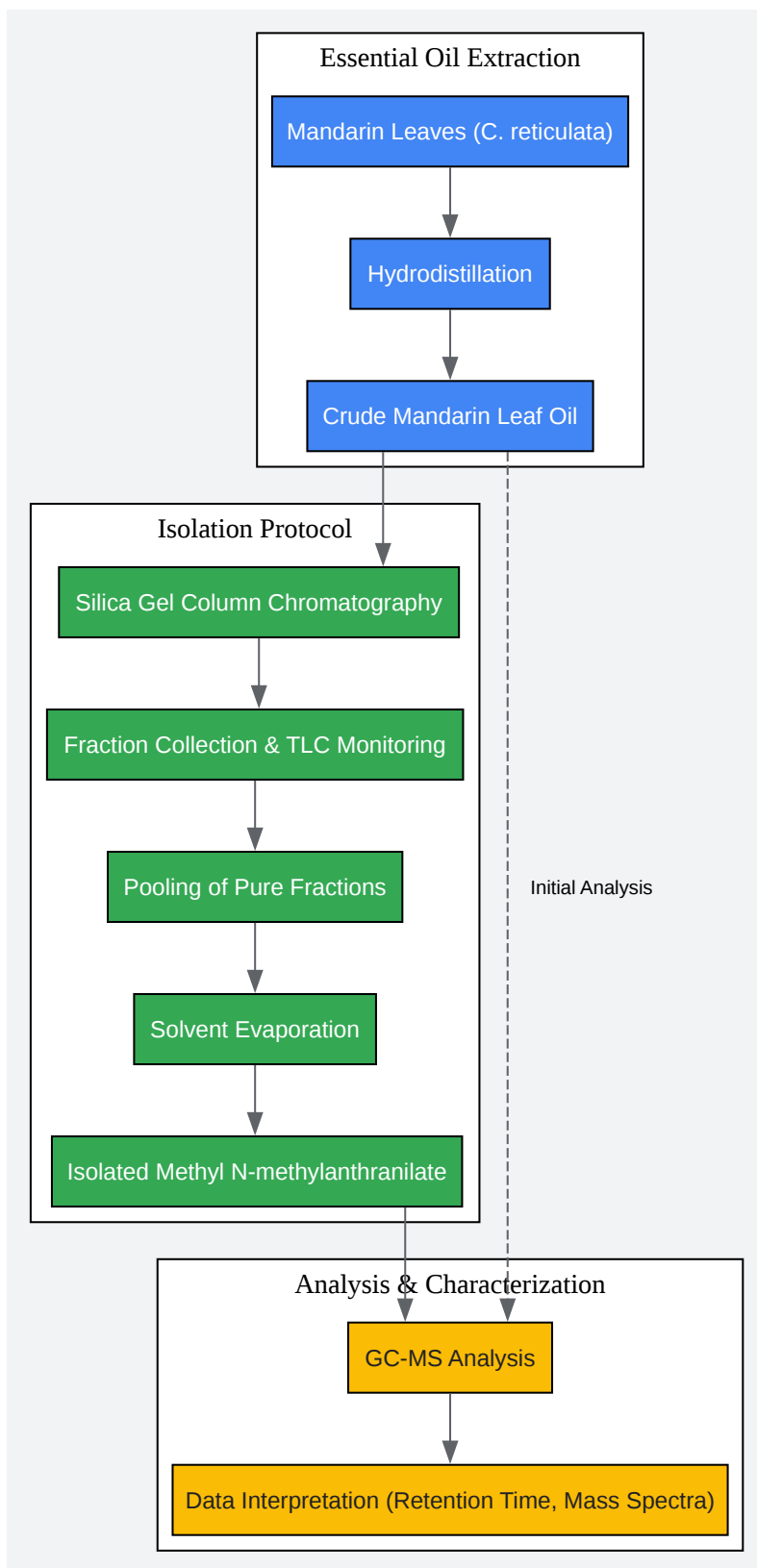
Table 2: Physicochemical Properties of **Methyl N-methylantranilate**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ NO ₂	[3][15]
Molecular Weight	165.19 g/mol	[3][15][16]
Appearance	Pale yellow liquid	[3][15]
Boiling Point	255.0 °C	[3]
Melting Point	17-19 °C	[3]
Density	~1.13 g/cm ³ at 25°C	[3][15]
Refractive Index	~1.58 at 20°C	[3][15]
Solubility	Insoluble in water; soluble in alcohol and oils	[3][16]
CAS Number	85-91-6	[15]

Table 3: GC-MS Data for **Methyl N-methylantranilate**

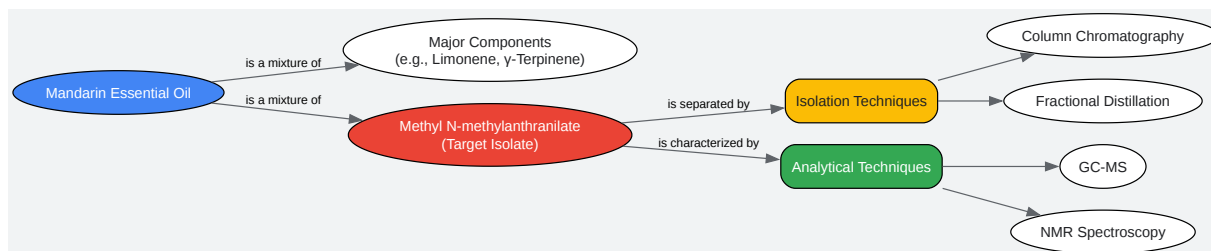
Parameter	Value
Retention Time	Dependent on specific column and conditions
Key Mass Fragments (m/z)	165 (M+), 134, 106, 77

Visualizations



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Caption: Workflow for the isolation and analysis of **Methyl N-methylantranilate**.



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Caption: Key components and techniques in the isolation process.

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